molecular formula C14H17NO5 B14045288 3-Formylindole-2'-deoxyriboside

3-Formylindole-2'-deoxyriboside

Cat. No.: B14045288
M. Wt: 279.29 g/mol
InChI Key: KXLQXWUJDGIMFA-YJHDKNNJSA-N
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Description

3-Formylindole-2’-deoxyriboside is a compound that features an indole ring substituted with a formyl group at the 3-position and a deoxyribose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formylindole-2’-deoxyriboside typically involves the formylation of an indole precursor followed by glycosylation with a deoxyribose derivative. One common method for formylation is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indole ring . The glycosylation step can be achieved using a glycosyl donor like 2-deoxy-D-ribose in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of 3-formylindole-2’-deoxyriboside may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the formylation step and automated glycosylation processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Formylindole-2’-deoxyriboside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-formylindole-2’-deoxyriboside involves its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The indole ring can participate in π-π stacking interactions with aromatic amino acids or nucleobases, influencing molecular recognition and binding .

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol;1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H7NO.C5H10O4/c11-6-7-5-10-9-4-2-1-3-8(7)9;6-2-4-3(7)1-5(8)9-4/h1-6,10H;3-8H,1-2H2/t;3-,4+,5?/m.0/s1

InChI Key

KXLQXWUJDGIMFA-YJHDKNNJSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1O)CO)O.C1=CC=C2C(=C1)C(=CN2)C=O

Canonical SMILES

C1C(C(OC1O)CO)O.C1=CC=C2C(=C1)C(=CN2)C=O

Origin of Product

United States

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